molecular formula C13H10Cl2FIN2O B8485963 5-iodo-3-[(R) 1-(2.6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine CAS No. 877397-72-3

5-iodo-3-[(R) 1-(2.6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine

Cat. No.: B8485963
CAS No.: 877397-72-3
M. Wt: 427.04 g/mol
InChI Key: SROXKENAXWOWHM-ZCFIWIBFSA-N
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Description

5-iodo-3-[(R) 1-(2.6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine is a useful research compound. Its molecular formula is C13H10Cl2FIN2O and its molecular weight is 427.04 g/mol. The purity is usually 95%.
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Properties

CAS No.

877397-72-3

Molecular Formula

C13H10Cl2FIN2O

Molecular Weight

427.04 g/mol

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-iodopyridin-2-amine

InChI

InChI=1S/C13H10Cl2FIN2O/c1-6(11-8(14)2-3-9(16)12(11)15)20-10-4-7(17)5-19-13(10)18/h2-6H,1H3,(H2,18,19)/t6-/m1/s1

InChI Key

SROXKENAXWOWHM-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)I)N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)I)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-[1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine (10.0 g, 33.2 mmol) in acetonitrile (600 mL) and acetic acid (120 mL) was added N-iodosuccinimide (11.2 g, 49.8 mmol). The mixture was stirred at room temperature for 4 hr and the reaction was quenched with Na2S2O5 solution. After evaporation, the residue was partitioned between ethyl acetate and water. The organic layer was washed with 2N NaOH solution, brine, and dried over Na2SO4. The crude product was purified on a silica gel column to provide 3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-5-iodo-pyridin-2-ylamine (7.1 g, 50% yield).MS m/z 427 [M+1]
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-[1-(2,6-Dichloro-3-fluoro-phenyl)ethoxy]-pyridin-2-ylamine (10.0 g, 33.2 mmol) in acetonitrile (600 mL) and acetic acid (120 mL) was added N-iodosuccinimide (11.2 g, 49.8 mmol). The mixture was stirred at room temperature for 4 h and the reaction was quenched with Na2S2O5 solution. After evaporation, the residue was partitioned between ethyl acetate and water. The organic layer was washed with 2N NaOH solution, brine, and dried over Na2SO4. The crude product was purified on a silica gel column to provide 5-iodo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine (7.1 g, 50% yield). MS m/z 427 [M+1]. 1H NMR (400 MHz, DMSO-D6) δ ppm 1.74 (d, J=6.57 Hz, 3H) 5.91-5.99 (m, 3H) 6.82 (d, J=1.26 Hz, 1H) 7.46 (t, J=8.72 Hz, 1H) 7.56 (dd, J=8.97, 4.93 Hz, 1H) 7.62 (d, J=1.52 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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